5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole
Overview
Description
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a heterocyclic compound with the molecular formula C11H9F6N5. It is known for its unique structure, which includes a tetrazole ring substituted with a 3’,5’-bistrifluoromethylbenzyl group and a methyl group.
Scientific Research Applications
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The tetrazole ring and the benzyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced benzyl derivatives .
Mechanism of Action
The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the bistrifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJOHYVYIDKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630265 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669080-86-8 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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